molecular formula C18H6Br2N4 B14017924 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile

7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile

Cat. No.: B14017924
M. Wt: 438.1 g/mol
InChI Key: HGEGRKIBGXSHKP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile typically involves the bromination of dibenzoquinoxaline derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an organic solvent such as dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Chemical Reactions Analysis

7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with organolithium reagents can yield various substituted dibenzoquinoxaline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile is not well-studied. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine atoms and quinoxaline core. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar compounds to 7,10-Dibromodibenzo[F,H]quinoxaline-2,3-dicarbonitrile include:

Properties

Molecular Formula

C18H6Br2N4

Molecular Weight

438.1 g/mol

IUPAC Name

7,10-dibromophenanthro[9,10-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C18H6Br2N4/c19-9-1-3-11-13(5-9)14-6-10(20)2-4-12(14)18-17(11)23-15(7-21)16(8-22)24-18/h1-6H

InChI Key

HGEGRKIBGXSHKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C4=NC(=C(N=C24)C#N)C#N

Origin of Product

United States

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